molecular formula C9H7Cl2N5O B5862563 N-(3,4-dichlorophenyl)-N'-4H-1,2,4-triazol-4-ylurea

N-(3,4-dichlorophenyl)-N'-4H-1,2,4-triazol-4-ylurea

Cat. No. B5862563
M. Wt: 272.09 g/mol
InChI Key: ADESXOBKNPNEBE-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-N'-4H-1,2,4-triazol-4-ylurea, commonly known as DCTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of DCTU is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of important cellular components such as nucleic acids and proteins. This inhibition leads to the disruption of cellular processes and ultimately results in cell death.
Biochemical and Physiological Effects:
DCTU has been shown to exhibit a wide range of biochemical and physiological effects, including inhibition of fungal growth, inhibition of cancer cell growth, and disruption of cellular processes. However, further research is needed to fully understand the extent of these effects and their potential applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of DCTU in lab experiments is its ability to exhibit strong antifungal and anticancer properties, making it a potential candidate for the development of new drugs and fungicides. However, one of the limitations of DCTU is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for the research and development of DCTU. One potential direction is the synthesis of new derivatives of DCTU with improved properties and reduced toxicity. Another direction is the investigation of the mechanism of action of DCTU in more detail, which may provide insights into its potential applications in various fields. Additionally, further research is needed to fully understand the biochemical and physiological effects of DCTU, which may lead to the development of new drugs and fungicides.

Synthesis Methods

The synthesis method of DCTU involves the reaction of 3,4-dichloroaniline with potassium hydroxide and carbon dioxide to form 3,4-dichlorophenyl isocyanate, which is then reacted with 1,2,4-triazole-4-amine to form DCTU. This method has been widely used in the laboratory synthesis of DCTU due to its simplicity and efficiency.

Scientific Research Applications

DCTU has been extensively studied for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, DCTU has been shown to exhibit strong antifungal activity against various plant pathogens, making it a potential candidate for the development of new fungicides. In medicine, DCTU has been reported to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells. In material science, DCTU has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(1,2,4-triazol-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5O/c10-7-2-1-6(3-8(7)11)14-9(17)15-16-4-12-13-5-16/h1-5H,(H2,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADESXOBKNPNEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)NN2C=NN=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001329839
Record name 1-(3,4-dichlorophenyl)-3-(1,2,4-triazol-4-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49645380
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

351225-30-4
Record name 1-(3,4-dichlorophenyl)-3-(1,2,4-triazol-4-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001329839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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